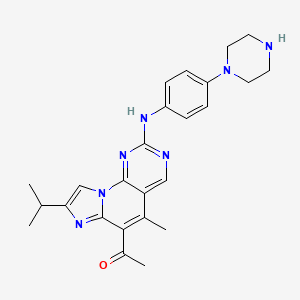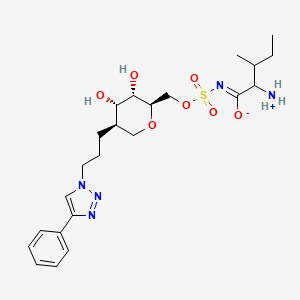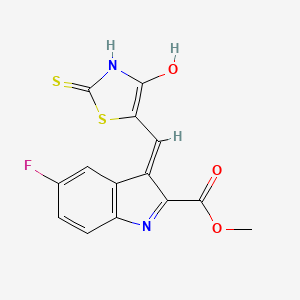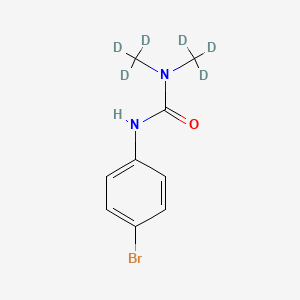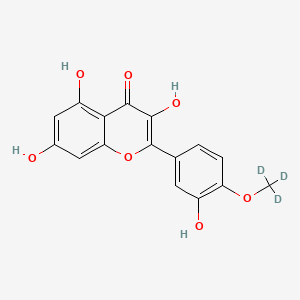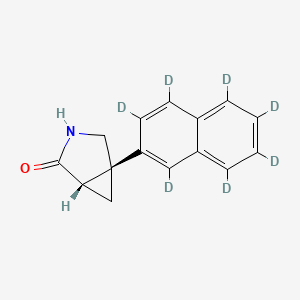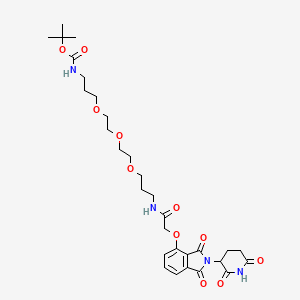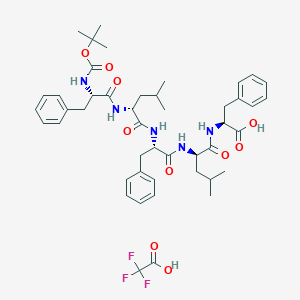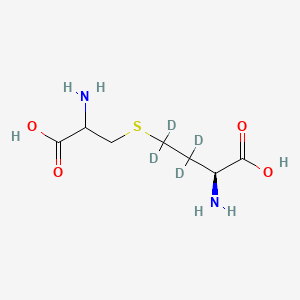
(S)-Cystathionine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cystathionine-d4 is a deuterated form of (S)-Cystathionine, an amino acid derivative involved in the metabolic pathway of methionine and cysteine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and isotope tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cystathionine-d4 typically involves the incorporation of deuterium atoms into the cystathionine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in cystathionine with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of cystathionine. This involves the use of deuterated starting materials that incorporate deuterium atoms into the final product during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to handle deuterated compounds and maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
(S)-Cystathionine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(S)-Cystathionine-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to investigate metabolic pathways and reaction mechanisms.
Biology: Helps in studying the role of cystathionine in cellular metabolism and its involvement in various biological processes.
Medicine: Used in research on metabolic disorders and diseases related to methionine and cysteine metabolism.
Industry: Employed in the development of pharmaceuticals and other products that require precise isotope labeling for quality control and analysis.
Mechanism of Action
The mechanism of action of (S)-Cystathionine-d4 involves its participation in the transsulfuration pathway, where it acts as an intermediate in the conversion of homocysteine to cysteine. This pathway is crucial for maintaining cellular redox balance and producing essential biomolecules. The deuterium labeling allows researchers to trace the metabolic fate of cystathionine and study its interactions with various enzymes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Cystathionine-d4 include:
(S)-Cystathionine: The non-deuterated form of the compound.
Homocysteine: Another intermediate in the methionine metabolism pathway.
Cysteine: The final product of the transsulfuration pathway.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis of metabolic processes, making it a valuable tool in studies that require detailed understanding of biochemical pathways.
Properties
Molecular Formula |
C7H14N2O4S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1/i1D2,2D2 |
InChI Key |
ILRYLPWNYFXEMH-AMUFYZDFSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SCC(C(=O)O)N |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



